molecular formula C12H5NO5 B12845069 Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone

Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone

Cat. No.: B12845069
M. Wt: 243.17 g/mol
InChI Key: GEBYGHZTUDWBLR-UHFFFAOYSA-N
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Description

Spiro[bicyclo[331]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone typically involves multistep organic reactions. One common method includes the reaction of ninhydrin with 3,5-dinitrobenzoic acid in the presence of dimethyl sulfoxide under mild conditions . Another approach involves the etherification of derivatives using formylation and addition reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic centers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone involves its interaction with specific molecular targets. For instance, it may bind to opioid receptors, altering their activity and leading to analgesic effects . The exact pathways and molecular interactions are still under investigation, but docking models suggest significant binding affinity to these receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[331]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H5NO5

Molecular Weight

243.17 g/mol

IUPAC Name

spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone

InChI

InChI=1S/C12H5NO5/c14-7-5-2-1-3-6(4-5)8(15)12(7)9(16)10(17)13-11(12)18/h1-4H,(H,13,17,18)

InChI Key

GEBYGHZTUDWBLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C1)C(=O)C3(C2=O)C(=O)C(=O)NC3=O

Origin of Product

United States

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